molecular formula C17H16N2O2S B5594925 benzyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate

benzyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate

Cat. No.: B5594925
M. Wt: 312.4 g/mol
InChI Key: QHABOESTJZLCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate is a useful research compound. Its molecular formula is C17H16N2O2S and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.09324893 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organometallic Complexes and Catalysis

Research has demonstrated the unique reactivity of palladium(II) and platinum(II) with certain pyridyl-based ligands, leading to the formation of organometallic complexes. These complexes are notable for their structural characteristics and potential catalytic applications. For instance, 1,3-Di(2-pyridyl)benzene undergoes regioselective orthometalation with Pd(OAc)2, resulting in dimeric complexes. These complexes exhibit unique coordination patterns and are of interest for their potential catalytic properties in C-H activation processes (Cárdenas, Echavarren, & Ramírez de Arellano, 1999).

Photophysical Properties

The study of cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles has revealed significant insights into their photophysical properties. These complexes exhibit intense absorption and fluorescence emission in solution, making them potential candidates for applications in materials science, particularly in the development of new emitters and optoelectronic devices (Mancilha et al., 2011).

Synthetic Methodologies

The synthesis of novel pyridine and fused pyridine derivatives has been explored through various chemical transformations, highlighting the versatility of pyridyl-based compounds in organic synthesis. These methodologies enable the creation of a wide range of heterocyclic compounds with potential applications in medicinal chemistry and material science (Flefel et al., 2018).

Safety and Hazards

Sigma-Aldrich provides benzyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

benzyl 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-12-8-13(2)19-17(15(12)9-18)22-11-16(20)21-10-14-6-4-3-5-7-14/h3-8H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHABOESTJZLCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.